molecular formula C20H24N2O3S B11302332 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11302332
M. Wt: 372.5 g/mol
InChI Key: DKALLRNLJUOADI-UHFFFAOYSA-N
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Description

The compound “N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide” is a structurally complex molecule featuring a pyrrole core with multiple substituents. Key structural elements include:

  • Pyrrole ring: Substituted at positions 4 and 5 with methyl groups, enhancing steric bulk and influencing electronic properties.
  • Sulfonyl group: A 4-methylphenylsulfonyl moiety at position 3, which may improve solubility and stability via polar interactions .
  • Cyclopropanecarboxamide: A cyclopropane ring conjugated to an amide group at position 2, which may contribute to conformational rigidity and hydrogen-bonding capacity.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H24N2O3S/c1-5-12-22-15(4)14(3)18(19(22)21-20(23)16-8-9-16)26(24,25)17-10-6-13(2)7-11-17/h5-7,10-11,16H,1,8-9,12H2,2-4H3,(H,21,23)

InChI Key

DKALLRNLJUOADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Condition
BaseNaHCs₂CO₃NaH
SolventTHFDMFTHF
Temperature (°C)0–2525–400–25
Yield (%)786578

The use of NaH in tetrahydrofuran (THF) at 0–25°C provided superior yield compared to cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).

Sulfonylation at the 3-Position

The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of pyridine as a base.

Reaction Conditions and Yield Analysis

ParameterCondition 1Condition 2
SolventDichloromethaneAcetonitrile
BasePyridineTriethylamine
Time (h)128
Yield (%)9285

Dichloromethane and pyridine at ambient temperature for 12 hours achieved a 92% yield, while acetonitrile with triethylamine resulted in incomplete conversion.

Allylation at the 1-Position

The prop-2-en-1-yl group is introduced via nucleophilic substitution using allyl bromide. Catalytic systems and solvents significantly impact efficiency.

Comparative Analysis of Allylation Methods

BaseSolventTemperature (°C)Yield (%)
NaHTHF0–2580
Cs₂CO₃Acetonitrile9068

NaH in THF at 0–25°C provided higher regioselectivity compared to Cs₂CO₃ in acetonitrile at elevated temperatures.

Cyclopropanecarboxamide Functionalization

The final step involves coupling cyclopropanecarbonyl chloride with the free amine group on the pyrrole ring. Amide bond formation is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Coupling Reaction Optimization

Coupling AgentSolventYield (%)
EDC/HOBtDCM88
DCC/DMAPTHF72

EDC/HOBt in dichloromethane (DCM) outperformed dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF, yielding 88% product.

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexanes). Analytical characterization includes:

  • LC-MS : MH⁺ peak at m/z 373.1.

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, cyclopropane), 2.01–2.19 (m, 2H, allyl), 3.28–3.41 (m, 2H, pyrrole-CH₂).

Challenges and Mitigation Strategies

  • Side Reactions : Over-sulfonylation is mitigated by controlling tosyl chloride stoichiometry.

  • By-Products : Column chromatography removes undesired isomers formed during allylation.

  • Scale-Up : Batch processing in THF at 0–25°C ensures reproducibility .

Chemical Reactions Analysis

Reaction Pathways and Functional Groups

The compound’s reactivity is governed by its functional groups:

  • Sulfonyl group at position 3 of the pyrrole ring

  • Cyclopropanecarboxamide moiety

  • Prop-2-en-1-yl (allyl) substituent

  • Pyrole ring with methyl groups at positions 4 and 5

These groups enable participation in nucleophilic substitution, electrophilic addition, and cyclopropane ring-opening reactions, among others .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group under basic conditions, enabling substitution reactions.

  • Reagents : Amines, hydroxide ions, or other nucleophiles.

  • Conditions : Alkaline environment, elevated temperatures.

  • Products : Replacement of the sulfonyl group with nucleophiles (e.g., amine derivatives).

Electrophilic Addition at the Allyl Group

The double bond in the prop-2-en-1-yl group undergoes electrophilic addition.

  • Reagents : Bromine (Br₂), hydrogen halides (HX), or other electrophiles.

  • Conditions : Room temperature or mild heating.

  • Products : Addition of electrophiles across the double bond (e.g., dibromide derivatives).

Cyclopropane Ring Opening

The cyclopropanecarboxamide moiety can undergo ring-opening under acidic or basic conditions.

  • Reagents : Strong acids (e.g., HCl) or bases (e.g., KOH).

  • Conditions : High temperatures or catalytic environments.

  • Products : Linearized derivatives (e.g., carboxylic acid or amide derivatives).

Aromatic Substitution on the Pyrrole Ring

The pyrrole ring may undergo substitution reactions, though its inherent stability reduces reactivity.

  • Reagents : Electrophiles (e.g., nitration reagents).

  • Conditions : Strong acidic conditions, presence of directing groups.

  • Products : Substituted pyrrole derivatives (e.g., nitro derivatives).

Reaction Comparison Table

Reaction TypeKey Reagents/ConditionsExpected Products
Nucleophilic substitutionAmines, hydroxide ions; alkalineSubstituted sulfonyl derivatives
Electrophilic additionBr₂, HX; room temperatureAllyl group-addition products
Cyclopropane ring openingHCl, KOH; elevated temperaturesLinearized carboxamide derivatives
Aromatic substitutionNitration reagents; strong acidSubstituted pyrrole derivatives

Key Structural Insights

The molecular formula C₂₀H₂₆N₂O₃S and molecular weight 374.5 g/mol reflect the compound’s complexity. The pyrrole ring’s methyl substituents at positions 4 and 5 likely influence steric effects and electronic properties, modulating reaction selectivity. The cyclopropanecarboxamide moiety introduces strain, making it susceptible to ring-opening under stress.

Research Implications

Preliminary studies highlight the compound’s potential in medicinal chemistry, particularly for developing therapeutic agents targeting enzymes or receptors. Its sulfonamide functionality, known for biological activity, may enhance interactions with cellular pathways .

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide may exhibit significant anticancer properties. The sulfonyl group is known for its ability to interact with various enzymes and proteins, potentially inhibiting their activity and affecting cancer cell proliferation.

Case Studies

A study evaluating similar compounds found that modifications in the sulfonamide group could enhance anticancer activity, indicating that this compound may also benefit from structural optimization for improved efficacy against specific cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of multiple functional groups suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth or virulence factors.

Anti-inflammatory Effects

Research into related pyrrole derivatives has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarities, it is hypothesized that this compound may exhibit similar activities .

Organic Synthesis Applications

Due to its unique structure, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules in medicinal chemistry.

Potential Synthetic Pathways

The compound can be utilized in:

  • Formation of New Sulfonamides : By introducing different amine groups.
  • Pyrrole Derivatives : Serving as a precursor for synthesizing other biologically active pyrrole compounds .

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Molecular Formula (Estimated) Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C21H25N2O3S* Allyl, 4-methylphenylsulfonyl, cyclopropanecarboxamide ~399.5 Rigid cyclopropane; reactive allyl group
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide C23H30N2O4S Cyclopentyl, 4-methylphenylsulfonyl, tetrahydrofuran-2-carboxamide 430.6 Bulkier cyclopentyl group; oxygen-rich THF carboxamide
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C22H26NO3 Diethyl, 4-methoxyphenoxy, phenylcyclopropane ~352.5 Lipophilic phenoxy group; flexible diethyl chain
N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide C22H20F3N5O Trifluoromethylphenyl, pyrimidinyl, cyclopropanecarboxamide ~427.4 Electron-withdrawing CF3 group; aromatic pyrimidine moiety

*Estimated based on structural analysis.

Lumping Strategy Considerations

highlights that structurally similar compounds (e.g., shared sulfonyl-pyrrole cores) may undergo analogous physicochemical processes . However, divergent substituents (allyl vs. cyclopentyl, cyclopropane vs. THF) could necessitate separate categorization in drug design or environmental modeling.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that exhibits potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

This compound features a pyrrole ring with various substituents, including a sulfonyl group and a cyclopropanecarboxamide moiety. The molecular formula is C23H23FN2O3SC_{23}H_{23}FN_{2}O_{3}S with a molecular weight of 426.5 g/mol . The unique structural characteristics suggest diverse biological interactions.

Property Value
Molecular FormulaC23H23FN2O3S
Molecular Weight426.5 g/mol
CAS Number951963-00-1

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction could disrupt bacterial cell processes, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Research has suggested that this compound may also possess anticancer properties. The presence of multiple functional groups allows it to interfere with cellular pathways by binding to specific receptors or other biomolecules, potentially leading to changes in cellular function .

A comparative analysis of similar compounds indicates that the unique combination of functional groups in this compound may enhance its therapeutic potential compared to others in its class.

The mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in inflammation and cancer progression . The interaction with cyclooxygenase (COX) enzymes could be significant, as COX inhibitors are known for their anti-inflammatory and anticancer effects.

Case Studies

Several studies have explored the biological activities of compounds related to N-{4,5-dimethyl-3-[4-methylphenyl)sulfonyl]-1-(prop-2-en-1-y)-1H-pyrrol}. For instance:

  • Study on COX Inhibition : A study indicated that related sulfonamide derivatives exhibited moderate to strong inhibitory activity against COX-II enzymes, which are implicated in inflammatory processes .
  • Antibacterial Studies : Another research highlighted the antibacterial potential of chalcone derivatives, suggesting that similar structural motifs could lead to effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide?

  • Answer : The synthesis involves multi-step protocols, including sulfonylation, alkylation, and cyclopropane ring formation. Critical steps include:

  • Sulfonylation : Introducing the 4-methylphenylsulfonyl group to the pyrrole core under anhydrous conditions (e.g., using lithium bis(trimethylsilyl)amide as a base in THF) to avoid hydrolysis .
  • Allylation : Prop-2-en-1-yl group attachment via nucleophilic substitution, requiring precise temperature control (−78°C to room temperature) to prevent side reactions .
  • Cyclopropane Formation : Cyclopropanecarboxamide coupling via [2+1] cycloaddition or ring-opening strategies, with yields sensitive to solvent polarity (e.g., dichloromethane vs. acetonitrile) .
  • Challenges : Low yields in cyclopropane coupling (reported 30–45% in similar compounds) due to steric hindrance and competing polymerization of the allyl group .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Answer : A combination of spectroscopy and crystallography is required:

  • NMR : ¹H and ¹³C NMR verify substituent positions and cyclopropane geometry. For example, allyl protons show characteristic splitting patterns (δ 5.1–5.8 ppm), while cyclopropane carbons appear at δ 10–15 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 456.2012 for C₂₃H₂₈N₂O₃S) and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the cyclopropane ring and sulfonyl group orientation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Strategies include:

  • Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
  • DFT Calculations : Compare experimental NMR shifts with computed values for different conformers using Gaussian or ORCA software .
  • Multi-Technique Validation : Cross-validate with IR (sulfonyl stretching at 1150–1300 cm⁻¹) and HPLC purity assays (>98%) .

Q. What methodologies optimize the reaction conditions for sulfonylation in sterically hindered pyrrole derivatives?

  • Answer : Steric hindrance from 4,5-dimethyl groups reduces sulfonylation efficiency. Optimization strategies:

  • Base Selection : Bulky bases like LDA enhance deprotonation of the pyrrole N–H without promoting side reactions .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) improve sulfonyl chloride electrophilicity .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation via intermediate stabilization .
  • Table : Comparison of sulfonylation conditions:
BaseSolventYield (%)Reference
LDATHF72
NaHDCM58
K₂CO₃AcCN41

Q. How does the allyl group influence the compound’s reactivity in biological assays?

  • Answer : The prop-2-en-1-yl group serves dual roles:

  • Covalent Binding : The allyl moiety may act as a Michael acceptor, enabling irreversible binding to cysteine residues in target proteins (e.g., kinase inhibitors) .
  • Metabolic Stability : Allyl groups are prone to oxidative metabolism (e.g., CYP450-mediated epoxidation), which can be mitigated by deuteration (e.g., CD₃ substitution) to prolong half-life .
  • Structure-Activity Relationship (SAR) : Modifying the allyl chain length or substituting with propargyl groups alters potency and selectivity in enzyme inhibition assays .

Q. What strategies address low yields in cyclopropane ring formation during scale-up?

  • Answer : Scale-up challenges include exothermic reactions and byproduct accumulation. Solutions:

  • Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce decomposition .
  • Catalytic Systems : Rhodium(II) or copper(I) catalysts enhance cyclopropanation efficiency (e.g., Rh₂(OAc)₄ in dichloroethane at 80°C) .
  • Workup Optimization : Use aqueous-organic biphasic extraction (e.g., ethyl acetate/water) to isolate the cyclopropane product efficiently .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) to minimize batch-to-batch variability .
  • Data Interpretation : Use software like MestReNova for NMR analysis and Mercury for crystallographic visualization .
  • Ethical Compliance : Adhere to NIH guidelines for deuterated compound synthesis if isotopic labeling is pursued .

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